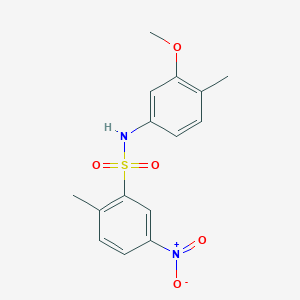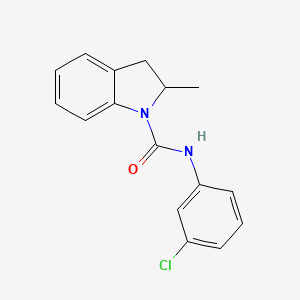![molecular formula C19H26ClNO5 B4074762 N-allyl-N-[3-(4-chloro-2,3-dimethylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4074762.png)
N-allyl-N-[3-(4-chloro-2,3-dimethylphenoxy)propyl]-2-propen-1-amine oxalate
Overview
Description
N-allyl-N-[3-(4-chloro-2,3-dimethylphenoxy)propyl]-2-propen-1-amine oxalate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-allyl-N-[3-(4-chloro-2,3-dimethylphenoxy)propyl]-2-propen-1-amine oxalate is not fully understood. However, studies have suggested that it may exert its effects by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, it has been found to reduce inflammation, relieve pain, and inhibit tumor growth. It has also been shown to have fungicidal and herbicidal properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-allyl-N-[3-(4-chloro-2,3-dimethylphenoxy)propyl]-2-propen-1-amine oxalate in lab experiments is its potential to exert multiple effects, making it a versatile compound for various applications. However, its mechanism of action is not fully understood, which may limit its use in certain studies. Additionally, the synthesis of this compound can be complex and time-consuming, which may also limit its use in some experiments.
Future Directions
There are several future directions for the study of N-allyl-N-[3-(4-chloro-2,3-dimethylphenoxy)propyl]-2-propen-1-amine oxalate. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent, as well as its anti-cancer properties. Another direction is to explore its potential use as a fungicide and herbicide in agriculture. Additionally, the modification of this compound for use in materials science could also be an interesting avenue for future research.
Scientific Research Applications
N-allyl-N-[3-(4-chloro-2,3-dimethylphenoxy)propyl]-2-propen-1-amine oxalate has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been investigated for its anti-inflammatory, analgesic, and anti-cancer properties. In agriculture, it has been studied for its fungicidal and herbicidal properties. In materials science, it has been explored for its potential use as a polymer modifier.
properties
IUPAC Name |
3-(4-chloro-2,3-dimethylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO.C2H2O4/c1-5-10-19(11-6-2)12-7-13-20-17-9-8-16(18)14(3)15(17)4;3-1(4)2(5)6/h5-6,8-9H,1-2,7,10-13H2,3-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNYASNQEFQYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)OCCCN(CC=C)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(2,5-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4074693.png)
![N-(2-chlorophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]butanamide](/img/structure/B4074695.png)


![1-[2-(4-ethoxyphenoxy)ethyl]piperazine oxalate](/img/structure/B4074727.png)
![methyl 4,5-dimethoxy-2-{[2-(4-nitrophenyl)propanoyl]amino}benzoate](/img/structure/B4074734.png)
![7-{(3-fluorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4074742.png)
![N-(2-fluorophenyl)-5-nitro-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B4074750.png)

![methyl 4,5-dimethoxy-2-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B4074772.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N-methylcyclohexanamine oxalate](/img/structure/B4074775.png)
![ethyl 4-[3-(1-azepanyl)propoxy]benzoate oxalate](/img/structure/B4074783.png)